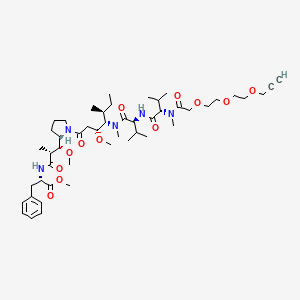

Acetylene-PEG3-MMAF-OMe

Description

Acetylene-PEG3-MMAF-OMe (LCB14-0536) is a multifunctional protein-agent conjugate designed for targeted drug delivery and click chemistry applications. Its structure comprises three key components:

- Acetylene (Alkyne) group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for site-specific conjugation with azide-containing molecules .

- PEG3 spacer: A triethylene glycol linker that enhances solubility, reduces steric hindrance, and improves pharmacokinetic properties.

- MMAF-OMe: A derivative of the cytotoxic agent monomethyl auristatin F (MMAF), modified with a methoxy group to modulate potency and stability.

This compound is specifically recognized by isoprenoid transferase, a feature that facilitates selective protein labeling or drug conjugation in biological systems . Its dual functionality as both a cytotoxic conjugate and a click chemistry reagent makes it valuable in antibody-drug conjugate (ADC) synthesis and precision therapeutics.

Properties

Molecular Formula |

C49H79N5O12 |

|---|---|

Molecular Weight |

930.2 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C49H79N5O12/c1-14-24-64-25-26-65-27-28-66-31-41(56)52(9)43(33(5)6)47(58)51-42(32(3)4)48(59)53(10)44(34(7)15-2)39(61-11)30-40(55)54-23-19-22-38(54)45(62-12)35(8)46(57)50-37(49(60)63-13)29-36-20-17-16-18-21-36/h1,16-18,20-21,32-35,37-39,42-45H,15,19,22-31H2,2-13H3,(H,50,57)(H,51,58)/t34-,35+,37-,38-,39+,42-,43-,44-,45+/m0/s1 |

InChI Key |

IXHSQIFHDJLENR-ZPAUYSRYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)COCCOCCOCC#C |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)COCCOCCOCC#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acetylene-PEG3-MMAF-OMe involves several steps. The compound is prepared through a series of chemical reactions that introduce the alkyne group and the polyethylene glycol (PEG) linker. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .

Chemical Reactions Analysis

Acetylene-PEG3-MMAF-OMe undergoes various chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles

Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include copper catalysts, azide-containing molecules, and various solvents. The major products formed from these reactions are triazole-linked conjugates .

Scientific Research Applications

Acetylene-PEG3-MMAF-OMe has several scientific research applications:

Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.

Medicine: It is employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: The compound is used in the production of various bioconjugates and drug-linker conjugates for ADCs.

Mechanism of Action

Acetylene-PEG3-MMAF-OMe exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. The alkyne group in the compound reacts with azide-containing molecules to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Comparison with Similar Compounds

Click Chemistry Capabilities

- This compound and H-D-Tyr(Propargyl)-OH both contain alkyne groups for CuAAC, but the former integrates a cytotoxic payload (MMAF-OMe) and PEG spacer, enabling simultaneous drug delivery and bioconjugation .

- MeO-PEG-N3 serves as a complementary azide reagent for CuAAC but lacks therapeutic activity, emphasizing its role as a polymer scaffold .

Therapeutic Payloads

Targeting Mechanisms

- The isoprenoid transferase specificity of this compound distinguishes it from non-enzymatically targeted compounds like GEM–IB or H-D-Tyr(Propargyl)-OH .

Performance Metrics

- Cytotoxicity: MMAF-OMe has sub-nanomolar potency in vitro, whereas GEM–IB relies on gemcitabine’s IC50 values (low micromolar range), indicating differing mechanisms of action .

- Biological Stability : The methoxy group in MMAF-OMe enhances metabolic stability over unmodified MMAF, a critical advantage for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.